molecular formula C10H9N B13610044 (E)-4-phenylbut-3-enenitrile

(E)-4-phenylbut-3-enenitrile

Cat. No.: B13610044
M. Wt: 143.18 g/mol
InChI Key: CQWHLNCODHOFCT-XBXARRHUSA-N
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Description

(E)-4-phenylbut-3-enenitrile is an organic compound characterized by the presence of a phenyl group attached to a but-3-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-4-phenylbut-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm. Another method involves the dehydration of 4-phenyl-3-hydroxybutanenitrile using a strong acid such as sulfuric acid at elevated temperatures.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-phenylbut-3-ynenitrile. This process involves the use of a palladium or platinum catalyst under hydrogen gas at pressures ranging from 5-10 atm and temperatures between 50-100°C. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-phenylbut-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields 4-phenylbutanenitrile.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydroxylamine hydrochloride in the presence of a base forms the corresponding amidoxime.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; aqueous or acidic medium; temperatures ranging from 25-80°C.

    Reduction: Hydrogen gas, palladium or platinum catalyst; pressures of 1-5 atm; temperatures between 25-50°C.

    Substitution: Hydroxylamine hydrochloride, sodium hydroxide; aqueous medium; temperatures around 50-70°C.

Major Products

    Oxidation: 4-phenylbut-3-enoic acid

    Reduction: 4-phenylbutanenitrile

    Substitution: Amidoxime derivatives

Scientific Research Applications

(E)-4-phenylbut-3-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-4-phenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenylbutanenitrile
  • 4-phenylbut-3-ynenitrile
  • 4-phenylbut-3-enoic acid

Uniqueness

(E)-4-phenylbut-3-enenitrile is unique due to its specific configuration and the presence of both a phenyl group and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the (E)-configuration provides steric hindrance that can influence the compound’s interaction with biological targets, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

(E)-4-phenylbut-3-enenitrile

InChI

InChI=1S/C10H9N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5H2/b8-4+

InChI Key

CQWHLNCODHOFCT-XBXARRHUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC#N

Canonical SMILES

C1=CC=C(C=C1)C=CCC#N

Origin of Product

United States

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